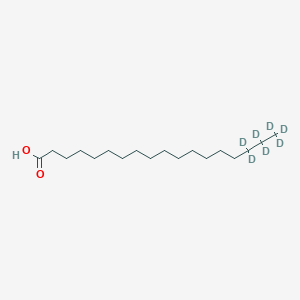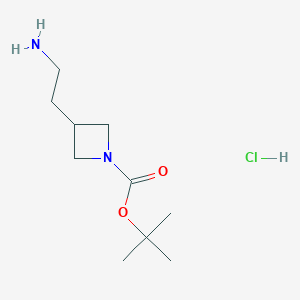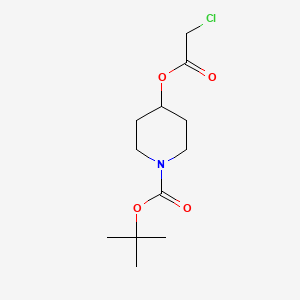
4,5-Dichloro-2-(difluoromethoxy)mandelic acid
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)mandelic acid, commonly referred to as DCDMA, is a powerful organic acid used in a variety of scientific research applications. DCDMA is an important tool for chemists and biologists alike, as it has a wide range of biochemical and physiological effects.
Mechanism of Action
DCDMA acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents other substrates from binding. It is also known to inhibit the activity of enzymes involved in the breakdown of proteins, carbohydrates, and lipids.
Biochemical and Physiological Effects
DCDMA has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Advantages and Limitations for Lab Experiments
The use of DCDMA in laboratory experiments has several advantages. It is an inexpensive and readily available compound, making it easy to obtain. Additionally, it is a highly potent inhibitor of enzymes, making it an ideal tool for studying enzyme kinetics and protein-protein interactions. One of the main limitations of using DCDMA in laboratory experiments is its toxicity. DCDMA is a highly toxic compound and should be handled with caution.
Future Directions
The use of DCDMA in laboratory experiments is likely to continue to expand. It is an important tool for studying enzyme kinetics and protein-protein interactions, and its use in the synthesis of various compounds is likely to increase. Additionally, further research is needed to understand the biochemical and physiological effects of DCDMA, as well as its long-term effects on human health. Additionally, further research is needed to develop safe and effective methods for synthesizing and using DCDMA in laboratory experiments.
Scientific Research Applications
DCDMA has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of enzyme kinetics and in the study of protein-protein interactions. Additionally, it is used in the synthesis of peptides and peptide analogs.
properties
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQLAGBUZBJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)







